氯苯基硅烷

描述

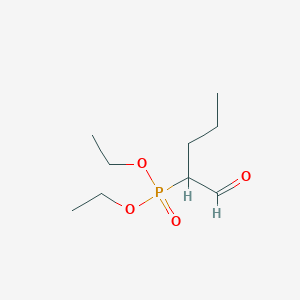

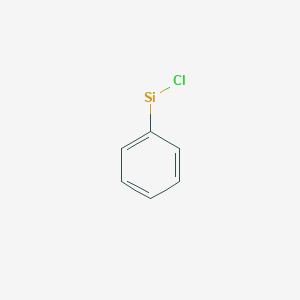

Chlorophenylsilane (CPS) is a versatile compound used in the synthesis of a variety of organic and inorganic materials. It is a colorless liquid with a pungent odor and is soluble in most organic solvents. CPS has a wide range of applications in the chemical and pharmaceutical industries, and has been used as a starting material in the synthesis of many different compounds. In addition, CPS has been used in the synthesis of polymers and other materials for various industrial and research applications.

科学研究应用

二甲硅烷和甲基二硅烷的合成:氯苯基硅烷用于合成二甲硅烷和甲基二硅烷,这些化合物在科学研究中具有重要意义(J. Zech & H. Schmidbaur, 1990)。

三(苯基甲硅烷)和 1,1,1-三(苯基甲硅烷)乙烷的前体:它用作生产三(苯基甲硅烷)和 1,1,1-三(苯基甲硅烷)乙烷的前体(H. Schmidbaur 等,1991)。

二硅蒽或硅蒽酮的制备:这种化学物质为硅蒽骨架提供了一条新途径,该骨架用于制备二硅蒽或硅蒽酮(Joyce Y. Corey & W. Z. McCarthy, 1984)。

抗体纯化的增强:用氯苯基硅烷增强的蛋白 A 接枝磁性纳米粒子显示出改善的结合能力和固定化能力,可用于大规模纯化抗体(Sunghyun Kim 等,2018)。

挥发性有机化学传感装置:过渡金属环烷,可能使用氯苯基硅烷,有助于开发质量响应型或光响应型挥发性有机化学传感装置(R. Slone 等,1998)。

环境污染解决方案:氯苯基硅烷可以通过加氧酶和双加氧酶的微生物转化用于环境污染解决方案(A. Olaniran & E. Igbinosa, 2011)。

环境分析中多氯联苯的来源:在生产硅基粘合剂时,氯苯基硅烷可能成为多氯联苯的来源,影响环境分析(Katsunori Anezaki & T. Nakano, 2015)。

安全和危害

作用机制

Target of Action

Chlorophenylsilane is a chemical compound used primarily in the field of organosilicon chemistry . It serves as a precursor to various silsesquioxane polymers and organosilicon compounds. The primary targets of Chlorophenylsilane are the molecules or structures it reacts with in chemical synthesis processes.

Mode of Action

The mode of action of Chlorophenylsilane is primarily through its reactivity as a silylating agent. It can react with various compounds to form silsesquioxane polymers and other organosilicon compounds. The silicon-chlorine and silicon-phenyl bonds in Chlorophenylsilane play a crucial role in these reactions.

Biochemical Pathways

Result of Action

The result of Chlorophenylsilane’s action is the formation of new organosilicon compounds. These compounds can have a variety of properties and uses, depending on the specific reactions and conditions involved.

属性

IUPAC Name |

chloro(phenyl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClSi/c7-8-6-4-2-1-3-5-6/h1-5H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBWIIOQJUKRLKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[SiH2]Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4206-75-1 | |

| Record name | (Chlorosilyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4206-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common synthetic routes to produce chlorophenylsilane and its derivatives?

A1: Chlorophenylsilane serves as a versatile precursor in organosilicon chemistry. It can be synthesized by reacting phenylsilane with hydrogen chloride in the presence of aluminum chloride (AlCl3) as a catalyst in diethyl ether. [, ] This method allows for the controlled chlorination of phenylsilane.

Q2: How does chlorophenylsilane behave in palladium-catalyzed cross-coupling reactions?

A2: Chlorophenylsilane acts as an effective organometallic reagent in palladium-catalyzed cross-coupling reactions with aryl halides. [] This reaction proceeds efficiently in the presence of tetrabutylammonium fluoride and a controlled amount of water in toluene. Interestingly, one chloride ligand on the silicon atom in chlorophenylsilane is sufficient for activation by fluoride, enabling the transfer of up to three phenyl groups from silicon to the aryl halide. []

Q3: What are the applications of chlorophenylsilane-derived materials?

A3: Chlorophenylsilane derivatives, specifically chlorophenylsilane-functionalized magnetic nanoparticles (CPTMS@MNPs), have shown promise in antibody purification. [] These nanoparticles, with a size of around 20 nm, offer a higher surface area to volume ratio compared to commercially available magnetic microparticles (approximately 2.8 μm). Consequently, CPTMS@MNPs demonstrate a significant enhancement in protein A immobilization and antibody binding capacity. [] This application highlights the potential of chlorophenylsilane derivatives in bioseparation and biomedical applications.

Q4: Are there any environmental concerns associated with chlorophenylsilane?

A4: Yes, studies have indicated the presence of unintentional polychlorinated biphenyls (PCBs) in chlorophenylsilane, raising concerns about potential contamination in environmental samples. [] PCBs are persistent organic pollutants known for their toxicity and bioaccumulation potential, posing significant risks to human health and the environment. This finding underscores the importance of careful sourcing, handling, and disposal of chlorophenylsilane to minimize its environmental impact.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Imidazo[1,2-a]pyrazine-5-thiol](/img/structure/B46963.png)

![1,3-Bis[[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]thio]-2-propanone oxime](/img/structure/B46970.png)

![1-Bromo-4-[5-(4-bromophenoxy)pentoxy]benzene](/img/structure/B46976.png)